molecular formula C11H15NO B2618734 1-(Furan-2-ylmethyl)-3-methylenepiperidine CAS No. 1864543-67-8

1-(Furan-2-ylmethyl)-3-methylenepiperidine

Cat. No.: B2618734
CAS No.: 1864543-67-8
M. Wt: 177.247
InChI Key: QIKAWUJJEDGTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-3-methylenepiperidine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring attached to a piperidine ring via a methylene bridge. The furan ring is known for its aromatic properties and biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-methylenepiperidine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2-furylmethyl halides and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-methylenepiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-methylenepiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-methylenepiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methylene bridge and piperidine ring contribute to the compound’s overall conformation, affecting its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-methylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKAWUJJEDGTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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